molecular formula C7H6Br2 B1265691 2-Bromobenzyl bromide CAS No. 3433-80-5

2-Bromobenzyl bromide

Cat. No.: B1265691
CAS No.: 3433-80-5
M. Wt: 249.93 g/mol
InChI Key: LZSYGJNFCREHMD-UHFFFAOYSA-N
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Description

2-Bromobenzyl bromide: is an organic compound with the molecular formula C7H6Br2 . It is a colorless to pale yellow liquid or crystalline solid at room temperature. This compound is widely used in organic synthesis as a reagent for introducing the benzyl group into various substrates. It is also known for its role in protecting ketones and aldehydes in their less reactive alcohol oxidation states.

Preparation Methods

Direct Bromination of Toluene Derivatives

One-Pot Sequential Bromination

The most widely reported method involves a one-pot synthesis starting from toluene, where bromination occurs sequentially at the aromatic ring and benzylic position. In a representative procedure, toluene (15 g) is dissolved in glacial acetic acid (100 mL) with iron powder (3 g) as a catalyst. Bromine (8 mL) is added dropwise at room temperature, followed by heating to 40°C for 5 hours under a 300 W tungsten lamp. Thin-layer chromatography (TLC) monitors reaction completion, after which the mixture is basified with 20% sodium hydroxide, extracted with dichloromethane, and concentrated to yield 24 g (96%) of 2-bromobenzyl bromide.

Mechanistic Insights :

  • Electrophilic Aromatic Substitution : Iron catalyzes the generation of Br⁺ from Br₂, facilitating ortho-bromination of toluene to form o-bromotoluene.
  • Radical Benzylic Bromination : Irradiation cleaves Br₂ into bromine radicals, which abstract a benzylic hydrogen, forming a resonance-stabilized benzyl radical. Subsequent reaction with Br₂ yields the dibrominated product.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.51 (d, J = 12.0 Hz, 1H), 7.27–7.23 (m, 3H), 4.37 (s, 2H).
  • Yield : 24 g (96%).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromobenzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Coupling Reactions: Reagents such as Grignard reagents and organolithium compounds are used.

Major Products Formed:

Mechanism of Action

Mechanism:

    Nucleophilic Substitution: The primary mechanism involves nucleophilic substitution, where the bromine atom is replaced by a nucleophile.

Molecular Targets and Pathways:

Biological Activity

2-Bromobenzyl bromide (C7_7H6_6Br2_2), a compound with significant chemical versatility, has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of two bromine atoms attached to a benzyl group. Its molecular structure contributes to its reactivity and biological interactions. The compound is typically synthesized through halogenation reactions and can serve as a precursor for various derivatives with enhanced biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an anticancer agent and its effects on cellular processes such as apoptosis and autophagy.

Anticancer Properties

Recent research highlights the anticancer potential of derivatives based on this compound. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and FaDu (head and neck cancer) cells. These studies demonstrate that certain derivatives can inhibit cell proliferation and induce apoptosis.

  • Mechanisms of Action :
    • Topoisomerase Inhibition : Compounds such as 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines have been identified as potent inhibitors of topoisomerases I and II, enzymes critical for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent cell death in cancer cells .
    • Induction of Apoptosis : Studies using acridine orange staining and DAPI assays have shown that treatment with these compounds leads to morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation .

Case Studies

  • MCF-7 Cell Line Study :
    • Objective : Evaluate the cytotoxic effects of a derivative of this compound.
    • Method : Cells were treated with varying concentrations (1 µM to 5 µM) of the compound.
    • Results : A dose-dependent reduction in cell viability was observed, along with increased apoptotic markers such as cleaved caspase-3 levels. The study concluded that the compound effectively induces apoptosis in breast cancer cells .
  • FaDu Cell Line Study :
    • Objective : Assess the impact on cell migration and colony formation.
    • Method : Scratch assays were conducted post-treatment with the compound.
    • Results : Significant impairment in cell migration was noted, alongside reduced colony formation capabilities, indicating potential for use in metastasis prevention strategies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInhibition of cell proliferation
Apoptosis InductionIncreased cleaved caspase-3 levels
Topoisomerase InhibitionEffective against Topo I & II
Anti-inflammatory EffectsSelective inhibition of COX-2

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-bromobenzyl bromide, and how can reaction conditions be optimized?

this compound is typically synthesized via bromination of o-bromotoluene under controlled conditions. A common method involves heating o-bromotoluene to 160–180°C under fluorescent light while slowly adding bromine, followed by post-reaction purification to remove byproducts like hydrogen bromide . Optimizing reaction time, temperature, and bromine addition rate can improve yield. For instance, prolonged reaction times (>0.5 hours) may increase byproduct formation, necessitating precise control . Alternative routes, such as alkylation of triphenylphosphine with this compound to form phosphonium salts, require anhydrous solvents (e.g., toluene) and extended heating (18 hours at 100°C) .

Q. What purification methods and solubility properties are critical for handling this compound?

The compound is insoluble in water but dissolves readily in dioxane (1g/10 mL) . Purification often involves vacuum distillation (boiling point: 129°C at 19 mmHg) to isolate the product from low-boiling impurities. For crystalline derivatives like bis(2-bromobenzyl) ether, slow evaporation of ethyl acetate solutions yields high-purity crystals . Safety protocols during purification include using inert atmospheres to prevent decomposition and fume hoods to avoid inhalation exposure .

Q. What safety precautions are essential when handling this compound?

The compound is corrosive (R34), toxic upon inhalation (R23/R37), and requires PPE such as nitrile gloves, goggles, and respirators . Spills should be neutralized with sodium bicarbonate and disposed of via licensed hazardous waste services. Long-term storage in cool, dry environments is critical to prevent degradation . Safety Data Sheets (SDS) for analogous brominated compounds (e.g., 4-chlorobenzyl bromide) emphasize avoiding skin contact and ensuring adequate ventilation .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

1H NMR (400 MHz, CDCl3) is standard for verifying benzylic proton environments (δ 4.5–5.5 ppm) and aromatic regiochemistry . X-ray crystallography, facilitated by programs like SHELXL, resolves molecular structures of coordination complexes (e.g., Cu(II) complexes with 2-bromobenzyl ligands) . For example, bond distances (Cu–O = 2.013 Å) and dihedral angles between bromobenzyl rings (70.1°) are determined via SHELX-refined crystallographic data .

Advanced Research Questions

Q. How is this compound employed in synthesizing heterocyclic compounds like triazoles?

In copper-azide nanoparticle (CANP)-catalyzed reactions, this compound reacts with terminal alkynes (e.g., phenylacetylene) to form 5-alkynyl-1,4-disubstituted triazoles. Optimal conditions include acetonitrile solvent, 80°C, and 48-hour reaction times, yielding products (e.g., 3ba) in 85–97% . Substrate scope studies (Table 1) reveal that electron-withdrawing groups on benzyl bromides enhance reactivity, while steric hindrance from ortho-substituents slightly reduces yields .

Q. What role does this compound play in designing coordination complexes?

It serves as a ligand precursor in Cu(II) complexes, where bromine’s electron-withdrawing effect stabilizes metal centers. For example, reacting 1-(2-bromobenzyl)imidazolium bromide with Cu powder in acetonitrile produces dibromidobis[1-(2-bromobenzyl)imidazol-2-one]copper(II), characterized by distorted square-planar geometry and Jahn-Teller effects . Crystallographic refinement (SHELXL) confirms bond angles and packing patterns, critical for studying catalytic or biomedical applications .

Q. How can mechanistic contradictions in benzyne generation from 2-bromobenzyl derivatives be resolved?

2-Bromobenzyl thioethers react with t-butyllithium to generate benzynes via elimination, but competing pathways (e.g., radical intermediates) may arise under varying conditions. Kinetic studies using low-temperature NMR and isotopic labeling (e.g., deuterated solvents) can differentiate concerted vs. stepwise mechanisms . Computational modeling (DFT) further elucidates transition states, helping reconcile discrepancies in reported reaction outcomes .

Q. What strategies address yield variability in cross-coupling reactions involving this compound?

Yield inconsistencies in Suzuki-Miyaura couplings often stem from competing hydrolysis or steric effects. Optimizing catalyst systems (e.g., Pd(PPh3)4 with K2CO3 base) and moisture-free conditions improves efficiency . For example, Cr/Ni-mediated carbonyl additions to this compound achieve 53–89% yields in indene synthesis, with silica gel chromatography critical for isolating pure products .

Q. How do crystallographic data refine structural interpretations of this compound derivatives?

SHELX-based refinements of bis(2-bromobenzyl) ether reveal van der Waals-dominated packing and C–Br···π interactions, which influence thermal stability . Discrepancies in reported bond lengths (e.g., C=O vs. C–Br) are resolved by high-resolution data collection (Mo-Kα radiation) and hydrogen atom placement via riding models .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)benzene
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InChI

InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LZSYGJNFCREHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063022
Record name 2-Bromobenzyl bromide
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Molecular Weight

249.93 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to light yellow solid; mp = 29-32 deg C; [Alfa Aesar MSDS]
Record name 2-Bromobenzyl bromide
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CAS No.

3433-80-5
Record name 2-Bromobenzyl bromide
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Record name Benzene, 1-bromo-2-(bromomethyl)-
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Record name Benzene, 1-bromo-2-(bromomethyl)-
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Record name 2-Bromobenzyl bromide
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Record name α-2-dibromotoluene
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Synthesis routes and methods

Procedure details

To 187.0 g of o-bromobenzyl alcohol at room temperature, with stirring, is added dropwise, 271.0 g of phosphorus tribromide. After the addition is complete, stirring is continued for three hours at room temperature. The mixture is then heated at 90°-100° for three hours and poured into 6 kg of crushed ice. The hydrolysis mixture is extracted with three 600 ml portions of ether, the ether extracts are washed, dried, and concentrated to give o-bromobenzyl bromide, bp. about 130°-132° (15mm).
Quantity
187 g
Type
reactant
Reaction Step One
Quantity
271 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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